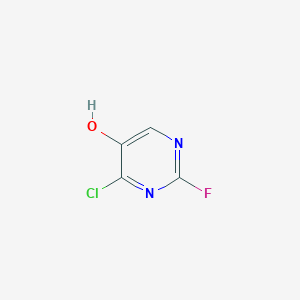
4-Chloro-2-fluoropyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoropyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoropyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-fluoropyrimidine with hydroxylating agents under controlled conditions. For instance, the reaction can be carried out using a hydroxylating agent such as sodium hydroxide in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyrimidin-5-ol, while oxidation can produce 4-chloro-2-fluoropyrimidin-5-one .
Scientific Research Applications
4-Chloro-2-fluoropyrimidin-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyrimidin-5-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-fluoropyrimidin-5-ol include:
- 2-Chloro-5-fluoropyrimidine
- 4-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C4H2ClFN2O |
|---|---|
Molecular Weight |
148.52 g/mol |
IUPAC Name |
4-chloro-2-fluoropyrimidin-5-ol |
InChI |
InChI=1S/C4H2ClFN2O/c5-3-2(9)1-7-4(6)8-3/h1,9H |
InChI Key |
DPJRYDANGMKPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















